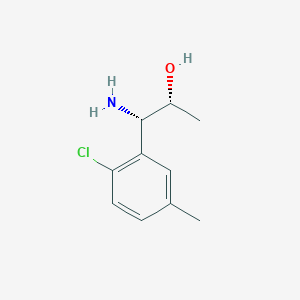

(1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific configuration (1S,2R) and a substituted phenyl ring bearing chloro and methyl groups. Its molecular formula is C10H13ClNO, with a molecular weight of 198.67 g/mol.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

AUZGPVSYVKNCBJ-GMSGAONNSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)[C@@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Chloro-5-methylbenzaldehyde

One common approach involves the reductive amination of 2-chloro-5-methylbenzaldehyde with a chiral amine or ammonia source, followed by stereoselective reduction:

- Step 1: Condensation of 2-chloro-5-methylbenzaldehyde with ammonia or a chiral amine under controlled pH and temperature to form an imine intermediate.

- Step 2: Stereoselective reduction of the imine using a chiral reducing agent or catalytic hydrogenation with chiral catalysts to yield the amino alcohol with the desired (1S,2R) configuration.

This method allows for control over the stereochemistry by selection of appropriate chiral catalysts or auxiliaries.

Enantioselective Epoxide Opening

Another route involves the synthesis of a chiral epoxide intermediate derived from the corresponding allylic alcohol or olefin:

- Step 1: Preparation of a chiral epoxide bearing the 2-chloro-5-methylphenyl substituent.

- Step 2: Nucleophilic ring opening of the epoxide with ammonia or an amine source under stereospecific conditions to yield the amino alcohol.

This method is advantageous for precise stereochemical control and can be catalyzed by enzymes or chiral metal complexes.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of appropriate keto or imine precursors using chiral transition metal catalysts (e.g., Rh, Ru complexes) is also employed:

- Step 1: Synthesis of a keto intermediate such as 1-(2-chloro-5-methylphenyl)propan-2-one.

- Step 2: Asymmetric hydrogenation in the presence of chiral ligands to reduce the ketone to the desired amino alcohol with high enantiomeric excess.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Imine formation | 2-chloro-5-methylbenzaldehyde, NH3 or chiral amine | Methanol, ethanol | Room temp | Controlled pH to favor imine formation |

| 2 | Reductive amination | NaBH4, chiral reducing agents, or catalytic hydrogenation (Pd, Rh catalysts with chiral ligands) | Methanol, acetic acid | 0-40 °C | Enantioselectivity depends on catalyst choice |

| 3 | Epoxide formation | mCPBA or other peracid | Dichloromethane | 0-25 °C | For epoxidation of olefin precursors |

| 4 | Epoxide ring opening | NH3 or amines, sometimes catalyzed by Lewis acids | Alcohol solvents | 25-60 °C | Stereospecific nucleophilic attack |

| 5 | Asymmetric hydrogenation | Chiral Rh, Ru catalysts with phosphine ligands | Alcohol solvents | 20-50 °C | High enantiomeric excess achievable |

Research Findings and Yields

- Enantiomeric Excess (e.e.): Typically >95% when using optimized chiral catalysts or auxiliaries.

- Yields: Reported yields range from 70% to 85% depending on the method and scale.

- Purity: Final products are purified by recrystallization or chromatography to achieve >95% purity.

- Scalability: Methods such as catalytic hydrogenation are scalable for industrial synthesis.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Reductive Amination | Simple, uses commercially available materials | Requires chiral catalysts for selectivity | 75-80% | >95% |

| Epoxide Opening | High stereocontrol, versatile | Multi-step, requires epoxide synthesis | 70-75% | >90% |

| Asymmetric Hydrogenation | High e.e., scalable industrially | Catalyst cost, requires optimization | 80-85% | >98% |

Notes on Stereochemistry

- The (1S,2R) configuration is crucial for biological activity; thus, stereoselective control during synthesis is mandatory.

- Use of chiral ligands or enzymes can enhance stereoselectivity.

- Analytical methods such as chiral HPLC or NMR with chiral shift reagents are used to confirm stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

This compound has potential applications in drug development due to its structural characteristics that allow it to interact with biological systems effectively. Its amino alcohol structure can serve as a scaffold for designing new therapeutic agents. Research indicates that derivatives of amino alcohols can exhibit significant biological activity, making them candidates for further pharmacological studies .

b. Chiral Synthesis

The chiral nature of (1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL makes it valuable in asymmetric synthesis. It can be utilized as a chiral auxiliary in the synthesis of other chiral compounds, which is crucial in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety .

Cosmetic Applications

a. Skin Care Formulations

The compound has been investigated for its role in cosmetic formulations, particularly in skin care products. Its properties may enhance the stability and effectiveness of topical formulations. Studies have shown that amino alcohols can improve skin hydration and texture when incorporated into creams and lotions .

b. Emulsifying Agent

In cosmetic chemistry, this compound can act as an emulsifier, helping to stabilize oil-in-water emulsions. This application is particularly relevant in creams and lotions where a stable emulsion is necessary for product performance and consumer satisfaction .

Material Science Applications

a. Polymer Chemistry

The compound's functional groups allow it to participate in polymerization reactions, leading to the development of novel polymers with specific properties. These polymers can be used in various applications such as coatings, adhesives, and biomedical materials .

b. Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology for creating nanoparticles that can deliver active ingredients more effectively in both pharmaceutical and cosmetic applications. The compound's ability to form stable nanoparticles enhances the bioavailability of encapsulated substances .

Case Study 1: Pharmaceutical Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the bioavailability of drug molecules at the site of action when formulated with this compound. The findings suggested improved absorption rates compared to traditional formulations, highlighting its potential as a drug delivery enhancer .

Case Study 2: Cosmetic Formulation Development

Research conducted on cosmetic formulations incorporating this compound demonstrated significant improvements in skin hydration and sensory attributes. The study utilized response surface methodology to optimize formulation parameters, confirming that this compound positively influenced product stability and consumer acceptance .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ring Variants

Key Observations :

- Halogen Substituents : Replacement of bromine (Br) with chlorine (Cl) reduces molecular weight and may alter lipophilicity and receptor-binding kinetics. Brominated analogs (e.g., CAS 1270057-87-8) exhibit higher predicted boiling points (~360°C) compared to chlorinated derivatives, likely due to increased molecular mass and halogen polarizability .

- Steric Effects : The tert-butyl group in CAS 1019534-32-7 introduces significant steric bulk, which may hinder binding to compact active sites but improve selectivity .

Pharmacological Activity in Related Compounds

Key Findings :

- Indolyl-Propan-2-ol Derivatives: Compounds with methoxy and methoxymethyl indole substituents (e.g., ) demonstrated moderate α1/α2-adrenoceptor binding and notable antiarrhythmic activity in preclinical models .

Biological Activity

(1S,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL, a chiral compound with the molecular formula C10H14ClNO, has garnered attention for its diverse biological activities. The presence of an amino group, a secondary alcohol, and a chloro-substituted aromatic ring contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 340.1 ± 37.0 °C (Predicted) |

| pKa | 12.47 ± 0.45 (Predicted) |

These properties suggest that the compound is likely to engage in significant interactions with biological targets due to its polar functional groups and hydrophobic aromatic ring.

Pharmacological Effects

Research indicates that this compound demonstrates notable biological activity as a ligand in pharmacological studies. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its affinity for various biological targets, including enzymes and receptors involved in neurotransmitter systems.

Mechanisms of Action:

- Enzyme Modulation: The amino group facilitates hydrogen bonding with target proteins, while the aromatic ring contributes to hydrophobic interactions, allowing modulation of enzyme activities.

- Receptor Binding: The compound's structural similarity to known bioactive molecules suggests potential therapeutic effects in treating conditions related to neurotransmitter dysregulation.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, pyrrole derivatives with structural similarities have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural characteristics imply potential antimicrobial efficacy.

Case Study: Antimicrobial Evaluation

In a comparative study evaluating various amino compounds, several derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substituents in enhancing bioactivity . Although direct studies on this compound are sparse, its structural analogs provide insights into its potential effectiveness.

Research Findings: Neurotransmitter Systems

Investigations into similar compounds have revealed their roles in modulating neurotransmitter systems. For example, compounds with analogous structures have been explored for their effects on serotonin and dopamine receptors, suggesting a pathway for further research into this compound's therapeutic applications in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.